molecular formula C20H17BrN2O2S B5613392 N'-[(4-bromophenyl)sulfonyl]-N-(3-methylphenyl)benzenecarboximidamide

N'-[(4-bromophenyl)sulfonyl]-N-(3-methylphenyl)benzenecarboximidamide

Número de catálogo: B5613392
Peso molecular: 429.3 g/mol
Clave InChI: ZNJSEEHHVGJZTA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N'-[(4-bromophenyl)sulfonyl]-N-(3-methylphenyl)benzenecarboximidamide, also known as BSI-201 or Iniparib, is a small molecule inhibitor that has been extensively studied for its potential use in cancer therapy. It belongs to the class of PARP inhibitors, which target the poly(ADP-ribose) polymerase (PARP) enzymes that play a crucial role in DNA repair.

Mecanismo De Acción

N'-[(4-bromophenyl)sulfonyl]-N-(3-methylphenyl)benzenecarboximidamide works by inhibiting the activity of PARP enzymes, which are involved in the repair of single-strand DNA breaks. When PARP enzymes are inhibited, cancer cells become more sensitive to DNA-damaging agents, as they are unable to repair the damage efficiently. This leads to increased DNA damage and ultimately, cell death. This compound has also been shown to induce apoptosis in cancer cells, which further contributes to its anticancer activity.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of DNA damage in cancer cells, as well as induce cell cycle arrest and apoptosis. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo, as well as sensitize them to chemotherapy. In addition, this compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of N'-[(4-bromophenyl)sulfonyl]-N-(3-methylphenyl)benzenecarboximidamide in lab experiments is its ability to sensitize cancer cells to chemotherapy, which allows for lower doses of chemotherapy to be used. This can reduce the toxicity of chemotherapy and improve patient outcomes. However, one of the limitations of this compound is its variable efficacy in different types of cancer and different patient populations. This makes it difficult to predict which patients will benefit from this compound and which will not.

Direcciones Futuras

There are several future directions for research on N'-[(4-bromophenyl)sulfonyl]-N-(3-methylphenyl)benzenecarboximidamide. One area of focus is the development of more potent and selective PARP inhibitors, which may have improved efficacy and fewer side effects. Another area of research is the identification of biomarkers that can predict which patients will benefit from PARP inhibitors, which can help to personalize cancer therapy. Finally, there is ongoing research on the combination of PARP inhibitors with other immunotherapeutic agents, which may have synergistic effects in the treatment of cancer.

Métodos De Síntesis

The synthesis of N'-[(4-bromophenyl)sulfonyl]-N-(3-methylphenyl)benzenecarboximidamide involves several steps, starting from the reaction between 4-bromobenzenesulfonyl chloride and 3-methylbenzenecarboxylic acid to form the intermediate 4-bromobenzenesulfonamide-3-methylbenzoic acid. This intermediate is then reacted with N,N-dimethylformamide dimethylacetal to form the corresponding imidate, which is finally treated with ammonium hydroxide to obtain this compound. The yield of this synthesis method is around 50%, and the purity of the final product can be improved by recrystallization.

Aplicaciones Científicas De Investigación

N'-[(4-bromophenyl)sulfonyl]-N-(3-methylphenyl)benzenecarboximidamide has been extensively studied for its potential use in cancer therapy, particularly in combination with other chemotherapeutic agents. It has shown promising results in preclinical studies, where it has been shown to sensitize cancer cells to DNA-damaging agents such as cisplatin and doxorubicin. This compound has also been studied in clinical trials for the treatment of various types of cancer, including breast, ovarian, and lung cancer. However, the results of these trials have been mixed, with some showing significant improvement in patient outcomes and others showing no significant benefit.

Propiedades

IUPAC Name

N'-(4-bromophenyl)sulfonyl-N-(3-methylphenyl)benzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN2O2S/c1-15-6-5-9-18(14-15)22-20(16-7-3-2-4-8-16)23-26(24,25)19-12-10-17(21)11-13-19/h2-14H,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNJSEEHHVGJZTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=NS(=O)(=O)C2=CC=C(C=C2)Br)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)N/C(=N\S(=O)(=O)C2=CC=C(C=C2)Br)/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.